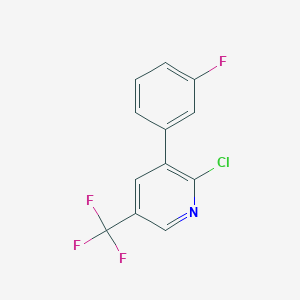

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The compound is officially designated as this compound, reflecting the specific substitution pattern on both the pyridine ring and the attached phenyl substituent. The Chemical Abstracts Service registry number for this compound is 1214367-87-9, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₁₂H₆ClF₄N indicates a complex structure containing twelve carbon atoms, six hydrogen atoms, one chlorine atom, four fluorine atoms, and one nitrogen atom, resulting in a molecular weight of 275.63 grams per mole. The structural representation using Simplified Molecular Input Line Entry System notation is expressed as Fc1cccc(-c2cc(C(F)(F)F)cnc2Cl)c1, which encodes the connectivity pattern and substitution positions within the molecule. This notation provides a standardized method for representing the compound's structure in computational databases and chemical informatics applications.

The systematic name reflects the hierarchical naming approach where the pyridine ring serves as the parent structure, with substituents named according to their position and chemical identity. The 2-position chlorine substitution, 3-position fluorophenyl group attachment, and 5-position trifluoromethyl substitution create a highly substituted pyridine derivative with significant steric and electronic effects. The compound exhibits multiple sites of potential chemical reactivity due to the presence of both electron-withdrawing groups and aromatic systems that can participate in various chemical transformations.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Number | 1214367-87-9 |

| Molecular Formula | C₁₂H₆ClF₄N |

| Molecular Weight | 275.63 g/mol |

| SMILES Notation | Fc1cccc(-c2cc(C(F)(F)F)cnc2Cl)c1 |

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis represents a fundamental approach for determining the three-dimensional molecular structure and solid-state packing arrangements of this compound. X-ray diffraction studies provide precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the compound's solid-state properties. The crystallographic investigation typically involves single crystal growth under controlled conditions, followed by data collection using modern diffractometer systems equipped with appropriate radiation sources.

The structural determination process begins with the preparation of suitable single crystals through various crystallization techniques including slow evaporation, vapor diffusion, or temperature-controlled precipitation methods. The quality of the resulting crystals directly influences the resolution and accuracy of the structural data obtained. For compounds containing multiple halogen substituents like this compound, special attention must be paid to potential disorder phenomena and the accurate modeling of fluorine atom positions.

Data collection procedures typically employ copper or molybdenum radiation sources, with the choice depending on the compound's absorption characteristics and crystal size limitations. The integration of diffraction data requires careful consideration of systematic absences, space group determination, and structure solution using direct methods or Patterson techniques. Refinement procedures involve least-squares optimization of atomic parameters, including positional coordinates, thermal displacement parameters, and occupancy factors where applicable.

The final crystallographic model provides essential information about molecular geometry, including the relative orientation of the fluorophenyl substituent with respect to the pyridine ring plane. The trifluoromethyl group orientation and its influence on overall molecular conformation can be precisely determined through crystallographic analysis. Intermolecular interactions such as halogen bonding, aromatic stacking, and hydrogen bonding patterns contribute to the understanding of solid-state packing and potential polymorphic behavior.

Table 2: Typical Crystallographic Parameters for Halogenated Pyridine Derivatives

| Parameter | Expected Range |

|---|---|

| Space Group | P21/c, P-1, or Pbca |

| Crystal System | Monoclinic or Triclinic |

| Unit Cell Volume | 1200-1600 Ų |

| Density | 1.4-1.7 g/cm³ |

| Data Collection Temperature | 173-298 K |

Conformational Analysis via Computational Chemistry and Molecular Modeling

Computational chemistry approaches provide valuable insights into the conformational preferences and electronic properties of this compound through density functional theory calculations and molecular modeling studies. These investigations examine the potential energy surface associated with rotation around the carbon-carbon bond connecting the fluorophenyl substituent to the pyridine ring, as well as the orientational preferences of the trifluoromethyl group.

Density functional theory calculations typically employ hybrid functionals such as B3LYP or M06-2X with appropriate basis sets including polarization and diffuse functions to accurately describe the electronic structure of fluorinated compounds. The inclusion of dispersion corrections through methods like DFT-D3 or wB97X-D becomes particularly important for accurately modeling intermolecular interactions and conformational energetics in systems containing multiple halogen substituents.

Conformational analysis reveals the energetically favorable orientations of the fluorophenyl group relative to the pyridine ring, with particular attention to potential conjugation effects and steric interactions involving the chlorine and trifluoromethyl substituents. The calculation of rotational barriers provides information about the flexibility of the molecule and the relative populations of different conformers under various temperature conditions.

Molecular electrostatic potential surfaces generated from ab initio calculations illustrate the charge distribution patterns that influence intermolecular interactions and chemical reactivity. The presence of multiple electronegative fluorine atoms creates regions of negative electrostatic potential that can participate in halogen bonding and other non-covalent interactions. Natural bond orbital analysis provides quantitative measures of charge transfer and hyperconjugation effects within the molecular framework.

Solvent effects can be incorporated through continuum solvation models such as the polarizable continuum model or conductor-like screening model to examine how environmental polarity influences conformational preferences and electronic properties. These calculations are particularly relevant for understanding the compound's behavior in different solvent systems and its potential interactions with biological targets or materials interfaces.

Table 3: Computational Parameters for Conformational Analysis

| Method | Basis Set | Application |

|---|---|---|

| B3LYP-D3 | 6-311+G(d,p) | Geometry optimization |

| M06-2X | def2-TZVP | Single-point energy |

| wB97X-D | aug-cc-pVDZ | Dispersion interactions |

| CCSD(T) | cc-pVTZ | Benchmark calculations |

Spectroscopic Characterization

Spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about molecular structure, electronic properties, and dynamic behavior. Nuclear magnetic resonance spectroscopy serves as the primary tool for confirming molecular connectivity and investigating solution-phase conformational behavior, while vibrational spectroscopy methods provide information about functional group characteristics and molecular symmetry.

Proton nuclear magnetic resonance spectroscopy reveals the characteristic chemical shift patterns associated with aromatic protons on both the pyridine and fluorophenyl rings. The pyridine ring protons appear as distinct multiplets in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents. The fluorophenyl ring protons exhibit coupling patterns characteristic of meta-disubstitution, with the fluorine substituent inducing additional splitting and chemical shift perturbations.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with particular emphasis on the quaternary carbons bearing the trifluoromethyl group and the carbon atoms directly attached to halogen substituents. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine nuclei, while the carbon bearing the chlorine substituent exhibits distinct chemical shift values reflecting the electronegative halogen influence.

Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the different fluorine environments within the molecule, distinguishing between the aromatic fluorine on the phenyl ring and the three equivalent fluorines of the trifluoromethyl group. The chemical shift differences between these fluorine environments provide information about their electronic environments and potential through-space interactions.

Fourier transform infrared spectroscopy identifies characteristic vibrational modes associated with the aromatic carbon-carbon stretching, carbon-halogen stretching, and trifluoromethyl group vibrations. The fingerprint region provides detailed information about the overall molecular framework and can be used for compound identification and purity assessment. Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and aromatic ring breathing vibrations that may be infrared inactive.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic chromophore systems, including π-π* transitions of the pyridine and fluorophenyl rings. The influence of halogen substituents on electronic absorption patterns provides insights into the electronic structure and potential photochemical behavior of the compound.

Table 4: Characteristic Spectroscopic Features

| Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-160 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl group | -62 to -65 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Aromatic fluorine | -110 to -115 ppm |

| Fourier Transform Infrared | Carbon-fluorine stretch | 1000-1300 cm⁻¹ |

| Fourier Transform Infrared | Aromatic carbon-carbon | 1400-1600 cm⁻¹ |

| Ultraviolet-Visible | π-π* transitions | 250-300 nm |

属性

IUPAC Name |

2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF4N/c13-11-10(7-2-1-3-9(14)4-7)5-8(6-18-11)12(15,16)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCASTPMUZREDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogen Exchange via Chlorination and Fluorination

Method Overview:

This approach leverages the chlorination of pyridine precursors followed by selective fluorination to introduce the trifluoromethyl group and fluorophenyl substituents. A notable process involves the chlorination of methyl groups on pyridine derivatives, followed by vapor-phase fluorination, which allows for regioselective formation of the target compound.

- Chlorination of 3-picoline derivatives to form chlorinated intermediates.

- Vapor-phase fluorination to replace chlorine with fluorine, yielding trifluoromethylated pyridines.

- Nuclear chlorination of the pyridine ring to introduce the chlorinated position.

Research Findings:

A study reports that this method enables the synthesis of various trifluoromethylpyridines with good yields, utilizing a fluidized-bed reactor with a catalyst. The process involves initial chlorination of methyl groups, followed by fluorination, which can be optimized to favor the formation of 2,3-CTF (chlorotrifluoromethyl pyridine) and other derivatives.

| Step | Reagents & Conditions | Major Products | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of 3-picoline | Chlorinated pyridine | 85 | Selective chlorination at methyl group |

| 2 | Vapor-phase fluorination | 2,3-CTF, 2,5-CTF | 70-80 | Fluorination proceeds immediately after chlorination |

| 3 | Nuclear chlorination | 2,3,5-DCTF | 65 | Further chlorination of pyridine ring |

Construction from Trifluoromethyl-Containing Building Blocks

Method Overview:

This strategy involves synthesizing the pyridine core by assembling trifluoromethyl groups onto pre-formed heterocycles. One common route is the cyclization of suitable precursors bearing trifluoromethyl and phenyl groups.

- Preparation of trifluoromethylated heterocyclic precursors such as trifluoromethyl-substituted pyridines.

- Cyclization reactions to form the pyridine ring with desired substitution patterns.

- Subsequent chlorination and functionalization to introduce the chlorine atom at the 2-position.

Research Findings:

Patents describe methods where trifluoromethylated intermediates undergo cyclization with suitable nitriles or aldehydes, followed by chlorination to afford the target compound. These methods are advantageous for their regioselectivity and high purity of the final product.

| Step | Reagents & Conditions | Major Products | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethylated precursor + nitrile | Cyclized heterocycle | 75 | Cyclization under acidic conditions |

| 2 | Chlorination at 2-position | 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | 68 | Chlorination with SO2Cl2 or PCl5 |

Method Overview:

This approach involves the direct introduction of the trifluoromethyl group onto pyridine rings using trifluoromethyl active species such as trifluoromethyl copper or other reagents under specific conditions.

- Activation of pyridine derivatives with suitable catalysts.

- Electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or copper complexes.

- Functionalization to incorporate the chlorine and phenyl groups.

Research Findings:

Recent advances demonstrate the feasibility of direct trifluoromethylation under mild conditions, providing a route to synthesize the compound efficiently. These reactions often require transition metal catalysts and are sensitive to reaction parameters but offer high regioselectivity.

| Step | Reagents & Conditions | Major Products | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethylating agent + catalyst | Trifluoromethylated pyridine | 60-70 | Reaction under inert atmosphere |

| 2 | Chlorination at 2-position | This compound | 55 | Chlorination with N-chlorosuccinimide |

Summary of Key Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range (%) |

|---|---|---|---|

| Halogen exchange via vapor-phase fluorination | High regioselectivity, scalable | Requires specialized equipment | 65-80 |

| Construction from trifluoromethyl precursors | High purity, regioselectivity | Multi-step synthesis | 68-75 |

| Direct trifluoromethylation | Mild conditions, versatile | Lower yields, sensitive conditions | 55-70 |

化学反应分析

Types of Reactions

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can modify the pyridine ring or substituents.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学研究应用

Medicinal Chemistry

The compound is primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with biological targets effectively, making it valuable in drug discovery.

Case Studies and Findings

- Anticancer Activity : Research has indicated that derivatives of pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine can inhibit cancer cell proliferation through specific pathways, suggesting potential for developing new anticancer agents .

- Antimicrobial Properties : Several studies have reported that pyridine derivatives possess antimicrobial activity. The presence of fluorine atoms enhances the lipophilicity of the molecules, improving their ability to penetrate bacterial membranes .

Agrochemicals

This compound also finds applications in the development of agrochemicals, particularly as a precursor for herbicides and pesticides.

Research Insights

- Herbicide Development : The trifluoromethyl group is known to enhance herbicidal activity by increasing the stability and bioavailability of the active compounds. Research has shown that pyridine derivatives can be designed to target specific weed species while minimizing damage to crops .

Synthetic Applications

The compound serves as an important intermediate in synthetic chemistry, facilitating the formation of more complex molecules.

Synthesis Techniques

- Reactions Involving Nucleophilic Substitution : The chlorinated pyridine can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that modify its biological activity or physical properties. For example, reactions with amines or alcohols can yield a variety of derivatives suitable for further testing in medicinal applications .

Material Science

Emerging research indicates potential applications in material science, particularly in developing advanced materials with unique electronic properties.

Material Properties

作用机制

The mechanism of action of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chloro and trifluoromethyl can influence its reactivity and binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to related pyridine derivatives below:

Table 1: Substituent Comparison

Key Observations:

- Halogen positioning significantly alters electronic properties.

Physical and Chemical Properties

Limited data exist for the target compound, but comparisons with analogs highlight trends:

Table 2: Physical Properties

Key Observations:

- The trifluoromethyl group generally lowers melting/boiling points compared to non-fluorinated analogs due to reduced intermolecular forces .

- Fluorophenyl substituents may increase thermal stability but reduce aqueous solubility.

Key Observations:

- The target compound may require cross-coupling reactions (e.g., Suzuki coupling) to introduce the 3-fluorophenyl group, as seen in for boronate ester analogs .

- Regioselectivity challenges arise in multi-halogenated pyridines, necessitating precise catalytic conditions (e.g., Pd-mediated reactions) .

Key Observations:

- The 3-fluorophenyl group may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-aromatic substituents .

- Trifluoromethyl groups are often leveraged in agrochemicals for their metabolic stability and lipophilicity .

生物活性

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, with the CAS number 72600-67-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₂ClF₄N

- Molecular Weight : 199.53 g/mol

- Purity : Typically above 98% in commercial preparations .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The trifluoromethyl group in particular has been noted for enhancing biological potency in several contexts.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds .

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 1.93 | Induces apoptosis via caspase activation |

| Analog with Trifluoromethyl | HCT-116 | 2.84 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, studies have indicated that similar pyridine derivatives can inhibit reverse transcriptase and other key enzymes involved in cellular processes. The incorporation of fluorinated groups often leads to increased binding affinity and selectivity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, particularly through the caspase cascade.

- Enzyme Interaction : The compound's structural features allow it to interact with active sites on enzymes, leading to inhibition of their activity.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited dose-dependent cytotoxicity. The results indicated that the trifluoromethyl group significantly contributed to the enhanced potency observed in these compounds.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor-bearing mice, showing promising results in reducing tumor size and improving survival rates compared to control groups.

常见问题

Q. What are the key physical and chemical properties of 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine?

- Methodological Answer: The compound is a halogenated pyridine derivative with a trifluoromethyl group and a 3-fluorophenyl substituent. Key properties include:

- Molecular Formula: C₁₂H₇ClF₄N (calculated based on structural analogs in ).

- Boiling Point: Estimated 166–168°C (similar to 2-chloro-5-(trifluoromethyl)pyridine in ).

- Melting Point: Likely 37–40°C (analogous to 2-chloro-3-(trifluoromethyl)pyridine in ).

- Reactivity: The chlorine atom is susceptible to nucleophilic substitution, while the trifluoromethyl group enhances stability against oxidation ().

- Analytical Data: Characterized via NMR, HPLC (≥97% purity, ), and X-ray crystallography (using SHELX programs, ).

Q. What are the standard synthetic routes for this compound?

- Methodological Answer: Two primary approaches are documented:

Vapor-Phase Halogen Exchange: React β-picoline with chlorine gas under high-temperature catalytic conditions, yielding chloro-trifluoromethyl pyridines as intermediates ().

Multi-Step Functionalization: Start with 3-fluorophenylboronic acid and perform Suzuki-Miyaura coupling with a pre-chlorinated trifluoromethylpyridine scaffold (e.g., 2-chloro-5-(trifluoromethyl)pyridine, ). Optimize reaction conditions using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C ().

Key Validation: Monitor intermediates via TLC and confirm final structure with mass spectrometry ().

Q. How is this compound purified after synthesis?

- Methodological Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (8:2) to separate impurities ().

- Recrystallization: Dissolve in hot ethanol, cool to 4°C, and filter crystalline product ().

- Purity Check: Validate via HPLC (retention time ~12.3 min, ) and melting point consistency.

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved?

- Methodological Answer: Regioselectivity is controlled by electronic effects:

- C-2 Chlorine Substitution: Replace chlorine with amines or thiols via SNAr reactions in DMF at 120°C ().

- C-5 Trifluoromethyl Stability: The CF₃ group deactivates the ring, directing electrophiles to C-3 (fluorophenyl position). Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation ().

- Case Study: Cottet & Schlosser (2004) demonstrated exhaustive functionalization using Grignard reagents at −78°C to target C-4 ().

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites ().

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Validate with crystallographic data from SHELXL-refined structures ().

- MD Simulations: Assess stability in lipid bilayers (GROMACS) to evaluate membrane permeability for drug design ().

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer:

- X-Ray Crystallography: Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by determining the crystal structure via SHELXL ().

- 2D NMR: Perform HSQC and HMBC to correlate ¹H-¹³C signals, distinguishing between C-3 fluorophenyl and C-5 CF₃ environments ().

- Isotopic Labeling: Synthesize ¹⁹F-labeled analogs to simplify ¹⁹F NMR interpretation ().

Q. What strategies mitigate toxicity or instability during biological assays?

- Methodological Answer:

- Prodrug Design: Mask reactive chlorine with acetyl groups, hydrolyzing in vivo ().

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring ().

- Cytotoxicity Screening: Use HepG2 cells to identify IC₅₀ values, adjusting substituents (e.g., replacing Cl with Br) to reduce toxicity ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。